Hydroxy-PEG4-C2-nitrile
Description
Hydroxy-PEG4-C2-nitrile is a specialized chemical reagent characterized by its bifunctional nature. It possesses a primary hydroxyl group at one end and a nitrile group at the other, connected by a flexible chain of four ethylene (B1197577) glycol units. guidechem.combroadpharm.com This structure provides a combination of reactivity and desirable physical properties, such as increased water solubility conferred by the PEG spacer. guidechem.combroadpharm.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2194563-83-0 | guidechem.comimmunomart.commedkoo.com |
| Molecular Formula | C11H21NO5 | guidechem.comimmunomart.commedkoo.com |
| Molecular Weight | 247.29 g/mol | guidechem.comimmunomart.commedchemexpress.commedkoo.com |
| Synonyms | 1-Hydroxy-3,6,9,12-tetraoxapentadecane-15-nitrile, OH-PEG4-CN | guidechem.commedkoo.com |
| Purity | Typically ≥95% | globallabor.com.brmyskinrecipes.com |
| Appearance | To be determined / Solid | medkoo.comchemondis.com |
| Solubility | Soluble in DMSO (10 mM) | immunomart.com |
The use of Polyethylene Glycol (PEG) in the design of molecular scaffolds, a process known as PEGylation, is a well-established strategy in pharmaceutical and biotechnological research. researchgate.net PEG is a polymer composed of repeating ethylene glycol units, and its incorporation into a molecule offers several distinct advantages. A primary benefit is the significant enhancement of aqueous solubility, which is crucial for compounds intended for biological applications. mdpi.comrsc.org The hydrophilic nature of the PEG chain can overcome the poor solubility of hydrophobic molecules to which it is attached. mdpi.com
Furthermore, PEGylation is known to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. researchgate.net The covalent attachment of PEG chains can increase a drug's hydrodynamic radius, leading to reduced renal clearance and a prolonged circulation half-life in the body. researchgate.net In the context of molecular scaffolds, PEG units serve as flexible, non-ionic, and biocompatible spacers. sigmaaldrich.com The availability of monodisperse PEG reagents, which have a precisely defined number of repeating units, allows for the synthesis of homogeneous compounds with consistent properties, a critical factor for both research and therapeutic development. mdpi.com
The nitrile, or cyano (-C≡N), group is a cornerstone of organic synthesis due to its remarkable versatility. numberanalytics.comnih.gov Historically recognized for its role in forming carbon-carbon bonds, the modern understanding of the nitrile group showcases its diverse reactivity, stemming from the electrophilic carbon atom, the nucleophilic nitrogen atom, and the π-coordinating ability of the triple bond. nih.gov
Nitriles serve as valuable synthetic intermediates because they can be readily transformed into a wide array of other functional groups. numberanalytics.com Common transformations include:
Hydrolysis: Conversion to carboxylic acids or amides, often under mild, enzyme-catalyzed conditions to avoid harsh chemical reagents. researchgate.netacs.orgnih.gov
Reduction: Formation of primary amines. researchgate.net
Cycloaddition Reactions: Participation in reactions like [3+2] and [4+2] cycloadditions to construct complex nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals. nih.govresearchgate.net
The ability of the nitrile group to act as a precursor for these varied functionalities makes it a key component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Its involvement in C-H bond functionalization and radical cascade strategies further broadens its utility in constructing complex molecular architectures. nih.gov
Bifunctional linkers are molecules that contain two reactive functional groups, serving as molecular "bridges" to connect two different chemical or biological entities. bldpharm.com This concept of induced proximity is fundamental to many biological processes and has been harnessed to create powerful tools in chemical biology and materials science. bohrium.comglowbase.com By tethering two distinct molecules, a new, larger molecule is formed with a function that is often greater than the sum of its parts. bldpharm.com
In chemical biology, the most prominent application of bifunctional linkers is in the design of PROTACs. medchemexpress.com In a PROTAC, the linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. medchemexpress.combldpharm.com This ternary complex formation facilitates the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome system. The nature of the linker—its length, flexibility, and chemical composition—is a critical design element, as even minor changes can profoundly impact the biological activity of the resulting construct. bohrium.com Beyond protein degradation, bifunctional linkers are essential in creating antibody-drug conjugates (ADCs), developing molecular probes, and assembling novel materials with specific networked architectures. glowbase.comglowbase.com
The research applications for this compound are primarily centered on its use as a heterobifunctional PEG-based linker. immunomart.commedchemexpress.commedkoo.com Its structure is ideally suited for the modular synthesis of complex bioconjugates, particularly PROTACs. immunomart.comchemondis.com
The key research trajectories include:
Synthesis of PROTACs: The principal application is in the construction of PROTAC degraders. immunomart.commedchemexpress.com The hydroxyl group provides a reactive handle for attachment to a ligand for a target protein or an E3 ligase. The nitrile group can be maintained in the final structure or be converted into other functionalities, such as an amine or carboxylic acid, to modulate the properties of the linker or to serve as an alternative attachment point. guidechem.combroadpharm.com The PEG4 spacer provides the necessary length and flexibility to allow the two ends of the PROTAC to bind their respective protein partners effectively, while also enhancing the solubility of the final molecule. guidechem.combroadpharm.com
Development of Molecular Probes and Bioconjugates: The orthogonal nature of the hydroxyl and nitrile groups allows for stepwise chemical modifications. For example, the hydroxyl group can be used for an initial conjugation, and the nitrile group can be subsequently functionalized, perhaps with a fluorescent dye or an affinity tag, to create molecular probes for studying biological systems.
Linker Optimization Studies: The compound serves as a valuable component in studies aimed at understanding the structure-activity relationships of linkers in bifunctional molecules. By incorporating this compound and its derivatives into libraries of PROTACs or other conjugates, researchers can systematically investigate how linker composition affects biological outcomes like degradation efficiency and selectivity. bldpharm.com
In essence, this compound represents a sophisticated chemical tool that embodies key principles of modern molecular design, including modularity, multifunctionality, and the strategic use of linkers to control biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c12-2-1-4-14-6-8-16-10-11-17-9-7-15-5-3-13/h13H,1,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGORYUHYXJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of Hydroxy Peg4 C2 Nitrile
Reactivity of the Nitrile Functional Group (–C≡N)
The nitrile group is a stable and versatile functional group that can be transformed into either a carboxylic acid/amide or a primary amine, providing two distinct pathways for further modification.
The hydrolysis of nitriles proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid (or its carboxylate salt). chemguide.co.uk The final product depends heavily on the reaction conditions. echemi.comorganicchemistrytutor.com
Formation of Carboxylic Acid: Complete hydrolysis to a carboxylic acid is typically achieved by heating the nitrile under reflux with a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH). chemguide.co.ukcommonorganicchemistry.com Under acidic conditions, the final products are the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukbyjus.com Under basic conditions, a carboxylate salt and ammonia (B1221849) gas are formed; subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk
Formation of Amide: Isolating the amide intermediate requires stopping the hydrolysis after the first stage. This can be challenging as amides often hydrolyze faster than nitriles under the same harsh conditions. chemistrysteps.com However, partial hydrolysis to the amide can be achieved using milder or more controlled conditions, such as using an alkaline solution of hydrogen peroxide or specific acid mixtures like TFA-H₂SO₄. stackexchange.comcommonorganicchemistry.com
| Desired Product | Reagent(s) | Typical Conditions | Final Product (before workup) |
|---|---|---|---|
| Carboxylic Acid | Aqueous HCl or H₂SO₄ | Heat/Reflux chemguide.co.ukcommonorganicchemistry.com | R-COOH + NH₄Cl |
| Carboxylic Acid | Aqueous NaOH or KOH | Heat/Reflux chemguide.co.ukcommonorganicchemistry.com | R-COONa + NH₃ |
| Amide | Alkaline H₂O₂ commonorganicchemistry.com | Mild heating commonorganicchemistry.com | R-CONH₂ |
| Amide | TFA-H₂SO₄ chemistrysteps.comstackexchange.com | Controlled temperature | R-CONH₂ |
The carbon-nitrogen triple bond of the nitrile can be fully reduced to afford a primary amine (-CH₂NH₂). This transformation is a valuable method for introducing an amine functionality. Common and effective methods include the use of strong hydride reagents or catalytic hydrogenation. chemguide.co.ukwikipedia.org
Using Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. chemguide.co.ukjove.comucalgary.cacommonorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine. chemguide.co.ukucalgary.calibretexts.org Other hydride reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) can also be employed. commonorganicchemistry.com
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.ukwikipedia.org Commonly used catalysts include Raney nickel, platinum (Pt), or palladium on carbon (Pd/C). chemguide.co.ukwikipedia.orgrsc.org The reaction often requires elevated temperature and pressure. chemguide.co.uk A key challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts. wikipedia.orgresearchgate.net
| Method | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Hydride Reduction | 1) LiAlH₄ in Ether/THF 2) H₂O workup | Anhydrous conditions, followed by aqueous quench chemguide.co.uk | Primary Amine |
| Hydride Reduction | BH₃-THF | THF solvent, often with heating commonorganicchemistry.com | Primary Amine |
| Catalytic Hydrogenation | H₂, Raney Nickel | Elevated temperature and pressure chemguide.co.uk | Primary Amine |
| Catalytic Hydrogenation | H₂, Pd/C or Pt | Elevated temperature and pressure chemguide.co.ukresearchgate.net | Primary Amine |
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Pinner)
The carbon atom of the nitrile group in Hydroxy-PEG4-C2-nitrile is electrophilic and susceptible to attack by various nucleophiles. nih.govlibretexts.org This reactivity is fundamental to converting the nitrile into other functional groups, such as ketones or esters.
Grignard and Organolithium Reactions: Organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents readily add to the nitrile group. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic attack on the nitrile carbon, forming an intermediate imine anion. libretexts.org Crucially, this intermediate is generally unreactive towards a second addition of the organometallic reagent. masterorganicchemistry.com Subsequent acidic aqueous workup hydrolyzes the imine, yielding a ketone. masterorganicchemistry.comyoutube.comyoutube.com This two-step process is a valuable method for carbon-carbon bond formation and the synthesis of ketones. masterorganicchemistry.com Given the presence of a hydroxyl group in this compound, it would need to be protected with a suitable protecting group (e.g., a silyl (B83357) ether) prior to the addition of these highly basic and nucleophilic organometallic reagents to prevent an acid-base reaction.
Pinner Reaction: The Pinner reaction provides a route to convert nitriles into esters or other derivatives under acidic conditions. nrochemistry.comwikipedia.org In the presence of an alcohol and a strong acid catalyst (like anhydrous HCl), the nitrile group of this compound would be activated by protonation. nih.gov The alcohol then acts as a nucleophile, attacking the nitrile carbon to form an intermediate Pinner salt (an alkyl imidate salt). wikipedia.orgnih.gov This salt can then be hydrolyzed with water to yield an ester. nrochemistry.comwikipedia.org A key advantage of the Pinner reaction is that it proceeds under acidic conditions, which are orthogonal to the basic conditions required for Grignard or organolithium reactions. Lewis acids can also promote this transformation. nih.govd-nb.info
Table 1: Representative Nucleophilic Addition Reactions of the Nitrile Group This table illustrates the expected products from nucleophilic addition to a generic nitrile-PEG linker, based on established chemical principles.
| Reaction Name | Reagents | Intermediate | Final Product |
| Grignard Reaction | 1. R-MgX, Anhydrous Ether/THF2. H₃O⁺ | Imine Anion | Ketone |
| Organolithium Reaction | 1. R-Li, Anhydrous Ether/THF2. H₃O⁺ | Imine Anion | Ketone |
| Pinner Reaction | R'-OH, Anhydrous HCl, then H₂O | Pinner Salt (Alkyl Imidate) | Ester |
Click Chemistry Applications (e.g., [3+2] Cycloaddition with Azides for Triazole Formation)
While the nitrile group itself is not a typical participant in the most common click reactions, it can be converted into a functionality that is. For instance, the hydroxyl end of this compound can be modified to install an azide (B81097) or an alkyne. However, the nitrile group can participate in certain cycloaddition reactions. A notable example is the azide-nitrile cycloaddition to form tetrazoles. This transformation is considered a "click" process due to its high efficiency and operational simplicity.
More commonly in the context of bifunctional linkers like this, one of the existing functional groups is converted to an azide or an alkyne to participate in the widely used Azide-Alkyne Huisgen Cycloaddition. biochempeg.comrsc.org This [3+2] cycloaddition is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring. nih.govmedchemexpress.com There are two main variants:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly reliable and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. medchemexpress.com It is widely used for creating stable linkages in bioconjugation and materials science. biochempeg.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN). nih.govnih.gov The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst. nih.gov This makes SPAAC particularly valuable for applications in living systems. nih.gov
To utilize this compound in these reactions, the hydroxyl group would first be converted into either an azide (e.g., via tosylation followed by substitution with sodium azide) or a terminal alkyne (e.g., via etherification with propargyl bromide).
Utility in C-H Bond Functionalization
Nitrile groups have been successfully employed as directing groups in transition-metal-catalyzed C-H bond functionalization. nih.govumich.edu This strategy allows for the selective activation and modification of otherwise unreactive C-H bonds at positions ortho, meta, or para to the directing group on an aromatic ring. nih.govrsc.orgrsc.orgaxispharm.com The nitrogen lone pair of the nitrile coordinates to the metal catalyst (commonly palladium), bringing the catalyst into proximity with specific C-H bonds and facilitating their cleavage and subsequent functionalization. nih.gov
In the context of this compound, if this linker were attached to an aromatic moiety (for example, by converting the hydroxyl group to a leaving group and performing a substitution reaction), the nitrile could potentially direct the functionalization of C-H bonds on that aromatic ring. Research has shown that nitrile-based templates can effectively direct meta-selective C-H activation, a significant challenge in synthetic chemistry. nih.govumich.edu The flexibility of the PEG linker could influence the geometry of the metallacyclic intermediate, thereby affecting the regioselectivity of the C-H activation. nih.gov
Influence of PEG Spacer on Functional Group Reactivity
The tetraethylene glycol (PEG4) spacer in this compound imparts several important properties that can influence the reactivity of the terminal functional groups.
Solubility: The hydrophilic nature of the PEG chain significantly enhances the water solubility of the molecule and its conjugates. nih.gov This is a critical advantage for biological applications, allowing reactions to be performed in aqueous media.
Flexibility and Steric Effects: The PEG chain is highly flexible and conformationally dynamic. This flexibility can be beneficial, for instance, by allowing the terminal functional groups to achieve the optimal orientation for reaction. However, the chain can also create a steric shield around the reactive sites, potentially slowing down reaction rates compared to a short, rigid linker. The chain's length and flexibility are crucial in PROTAC design, as they determine the distance and relative orientation between the target protein and the E3 ligase. medchemexpress.com
Electronic Effects: The ether oxygens in the PEG chain are weakly electron-withdrawing through an inductive effect. However, this effect is generally considered minimal on the reactivity of the terminal nitrile and hydroxyl groups due to the number of sigma bonds separating them. The primary influence of the PEG spacer is therefore steric and related to its physical properties (solubility, flexibility) rather than electronic modulation of the functional groups. nih.gov
Applications of Hydroxy Peg4 C2 Nitrile in Advanced Molecular Construction
Hydroxy-PEG4-C2-nitrile as a Molecular Linker in Bioconjugation Chemistry
This compound serves as a flexible and hydrophilic linker in bioconjugation, the process of covalently linking two or more molecules, at least one of which is a biomolecule. The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, while the terminal hydroxyl and nitrile groups offer reactive handles for attachment to various biomolecules.
Design and Synthesis of Peptide-Hydroxy-PEG4-C2-nitrile Conjugates
The conjugation of this compound to peptides is a key strategy in the development of peptide-drug conjugates (PDCs). In the design of these conjugates, the linker plays a crucial role in the stability and release of the drug at the target site. The synthesis of peptide-Hydroxy-PEG4-C2-nitrile conjugates can be achieved through several chemical strategies. The hydroxyl group of the linker can be activated or modified to react with functional groups on the peptide, such as amines or carboxylic acids. For instance, the hydroxyl group can be converted to an active ester or an aldehyde to facilitate conjugation.
| Reactive Group on Peptide | Activation of this compound | Resulting Linkage |
| Amine (e.g., Lysine (B10760008), N-terminus) | Activation to NHS ester | Amide bond |
| Carboxylic Acid (e.g., Aspartic acid, Glutamic acid, C-terminus) | Conversion to an amine-reactive species | Amide bond |
The nitrile group, while less commonly used for direct conjugation to peptides, can be a precursor for other functional groups or participate in specific ligation chemistries.
Protein-Hydroxy-PEG4-C2-nitrile Conjugation Strategies
Similar to peptides, proteins can be conjugated with this compound to improve their therapeutic properties. The strategies for protein conjugation often target solvent-accessible amino acid residues to minimize disruption of the protein's structure and function.
Commonly targeted residues and the corresponding conjugation chemistries are summarized below:
| Targeted Amino Acid Residue | Reactive Functional Group | Potential Conjugation Chemistry with Modified this compound |
| Lysine | Primary Amine | NHS ester acylation, Reductive amination |
| Cysteine | Thiol | Maleimide addition, Thioether formation |
| Aspartic Acid, Glutamic Acid | Carboxylic Acid | Carbodiimide chemistry (e.g., EDC, DCC) |
Oligonucleotide and Aptamer Conjugation Architectures
The conjugation of this compound to oligonucleotides and aptamers is a growing area of interest for therapeutic and diagnostic applications. PEGylation of oligonucleotides can enhance their stability against nucleases and improve their pharmacokinetic properties.
The design of these conjugates often involves the introduction of a reactive functional group onto the oligonucleotide during solid-phase synthesis. This functionalized oligonucleotide can then be reacted with a modified form of this compound. "Click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for this purpose. In this approach, the oligonucleotide would be synthesized with an alkyne or azide (B81097) group, and the this compound linker would be correspondingly functionalized with the complementary group.
Small Molecule Conjugation Design Principles
This compound is also a valuable linker for the conjugation of small molecule drugs. The design principles for these conjugates focus on optimizing the linker's length, flexibility, and cleavage properties to ensure efficient drug delivery and release. The hydroxyl group of the linker can be used as a point of attachment for a small molecule through esterification or etherification reactions. The nitrile group can also be a site for chemical modification or can interact with specific biological targets.
Role of this compound in Targeted Protein Degradation (PROTAC) Research
This compound is widely recognized as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) medchemexpress.commedchemexpress.commedkoo.com. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome nih.govprecisepeg.com.
Design and Synthesis of this compound-based PROTAC Linkers
The linker in a PROTAC is a critical component that connects the ligand for the target protein to the ligand for the E3 ligase. The length, rigidity, and chemical composition of the linker significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation nih.gov.
This compound serves as a building block for constructing these linkers. Its PEG4 component provides flexibility and improves the solubility of the PROTAC molecule precisepeg.combiochempeg.com. The terminal hydroxyl and nitrile groups can be readily modified to attach the respective ligands.
The general synthetic strategy involves a stepwise approach. For example, the hydroxyl group of this compound can be reacted with a ligand for the E3 ligase (e.g., derivatives of thalidomide or VHL ligands). The nitrile end can then be modified or extended to connect to the ligand for the protein of interest. The modular nature of this synthesis allows for the creation of a library of PROTACs with varying linker lengths and compositions to optimize degradation activity nih.govtocris.com.
The table below outlines the key properties of this compound relevant to its use in PROTAC linker design.
| Property | Significance in PROTAC Design |
| PEG4 Spacer | Enhances aqueous solubility and cell permeability of the PROTAC. Provides flexibility to the linker, facilitating optimal orientation of the ternary complex. |
| Hydroxyl Group | Provides a reactive site for conjugation to either the E3 ligase ligand or the target protein ligand. |
| Nitrile Group | Can be a site for further chemical modification to attach the second ligand or can be incorporated as a stable functional group within the linker. |
Exploring Linker Length and Flexibility in PROTAC Efficacy (conceptual)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. precisepeg.comnih.gov A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting the two. precisepeg.comnih.gov The linker is a critical component that significantly influences the efficacy of the PROTAC. nih.govaxispharm.com
The linker's properties, such as length, flexibility, and chemical composition, are pivotal in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. precisepeg.comnih.gov PEG-based linkers, such as the one derived from this compound, are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. precisepeg.comaxispharm.com
Linker Length: The distance between the POI and the E3 ligase must be optimized for effective ternary complex formation. axispharm.com A linker that is too short may create steric hindrance, preventing the two proteins from coming together productively. researchgate.net Conversely, a linker that is too long might allow for excessive movement, leading to an unstable or non-productive ternary complex. researchgate.net The optimal length is specific to each target protein and E3 ligase pair and must be determined empirically. nih.gov The tetra-PEG unit in this compound provides a defined and moderate length that is often a suitable starting point for this optimization.
Linker Flexibility: The flexibility of the linker also plays a crucial role. nih.gov Flexible linkers, like alkyl and PEG chains, can allow the PROTAC to adopt multiple conformations, which can be advantageous for accommodating the structural topographies of the two proteins and facilitating the formation of a stable ternary complex. nih.govresearchgate.net The PEG structure in this compound imparts significant conformational flexibility, which can optimize the establishment of the ternary complex. nih.gov However, in some cases, a more rigid linker may be beneficial to lock the PROTAC into a bioactive conformation, thereby enhancing degradation potency. nih.gov
| Linker Property | Potential Positive Impact on Efficacy | Potential Negative Impact on Efficacy |
|---|---|---|
| Length | Optimizes spatial orientation of POI and E3 ligase for efficient ubiquitination. axispharm.com | Too short: Steric clash hinders complex formation. researchgate.net Too long: May lead to non-productive complex formation or reduced stability. |
| Flexibility (e.g., PEG) | Accommodates various protein surfaces and binding pockets. nih.gov Allows for induced-fit binding to stabilize the ternary complex. | Excessive flexibility can increase the entropic penalty of complex formation, potentially reducing potency. |
| Hydrophilicity (e.g., PEG) | Improves solubility and bioavailability of the PROTAC molecule. precisepeg.comaxispharm.com Can reduce non-specific binding. | May negatively impact cell membrane permeability if the overall molecule is too polar. |
Integration into Polymeric and Supramolecular Assemblies
The bifunctional nature of this compound makes it a valuable component for constructing larger, functional polymeric and supramolecular structures. The hydroxyl and nitrile groups offer orthogonal handles for chemical modification and incorporation into polymer networks.
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including tissue engineering and drug delivery. news-medical.netsigmaaldrich.com Poly(ethylene glycol) (PEG) is a common component of hydrogels due to its biocompatibility and hydrophilicity. nih.gov
This compound can be incorporated into hydrogel networks through its reactive end groups. The terminal hydroxyl (-OH) group can be functionalized into a variety of reactive groups, such as acrylates or maleimides, which can then participate in cross-linking reactions, often initiated by photo-polymerization. polysciences.com This is a common strategy for creating covalently cross-linked PEG hydrogels. news-medical.netsigmaaldrich.com
Furthermore, the nitrile (-CN) group provides another route for cross-linking. The nitrile can be chemically converted into other functional groups. For instance, it can be hydrolyzed to form a carboxylic acid (-COOH) or reduced to form a primary amine (-NH2). These resulting functional groups can then be used in well-established bioconjugation chemistries, such as carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) to link with amine- or carboxyl-containing polymers, respectively, forming a stable hydrogel network. frontiersin.org
| Functional Group | Modification/Reaction | Reacts With | Cross-linking Chemistry |
|---|---|---|---|
| Hydroxyl (-OH) | Acrylation | Other acrylates/thiols | Free-radical polymerization / Michael addition |
| Nitrile (-CN) | Hydrolysis to Carboxylic Acid (-COOH) | Primary amines (-NH2) | Carbodiimide chemistry (e.g., EDC, NHS) frontiersin.org |
| Nitrile (-CN) | Reduction to Primary Amine (-NH2) | Carboxylic acids, NHS esters | Amide bond formation |
The surface modification of nanoparticles with PEG, a process known as PEGylation, is a widely used strategy to improve their utility in biological systems. rsc.org PEGylation can enhance nanoparticle stability, increase solubility, and reduce non-specific protein adsorption, which in turn can prolong circulation time in the body by evading the immune system. nih.govcd-bioparticles.com
This compound is well-suited for this purpose as a heterobifunctional linker. creativepegworks.com One of its functional groups can be used to covalently attach the molecule to the surface of a nanoparticle, while the other functional group remains available for further conjugation to a targeting ligand, drug, or imaging agent. nih.govresearchgate.net For example, the hydroxyl group can be modified to a thiol, which can then bind to the surface of gold nanoparticles. cd-bioparticles.com Alternatively, the nitrile group could be converted to a carboxylic acid, which can be coupled to amine groups on the surface of a chitosan or iron oxide nanoparticle. nih.gov The PEG chain itself acts as a spacer, extending the terminal functional group away from the nanoparticle surface and making it sterically accessible for subsequent reactions. nih.gov
This compound serves as a foundational building block for synthesizing more complex, multifunctional PEG derivatives. mdpi.com The hydroxyl and nitrile groups can be selectively and orthogonally modified to introduce a wide range of other functionalities. mdpi.comnih.gov
For example, the hydroxyl group can be converted into an azide, alkyne, or maleimide for use in "click chemistry" reactions, or into an NHS ester for reaction with amines. polysciences.com Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. rsc.org This creates a heterobifunctional PEG linker with a different set of reactive groups than the parent molecule. This versatility allows for the construction of multimeric PEG structures or the conjugation of two different molecules with high specificity. mdpi.com
Application in Diagnostic Probe Design and Imaging Agent Development (focus on molecular design)
PEG derivatives are frequently used as linkers or hydrophilic spacers in the design of these probes. mdpi.comcreative-peptides.comgoogle.com The inclusion of a hydrophilic PEG spacer, such as that provided by this compound, can improve the aqueous solubility of the entire probe, which is often a challenge when dealing with hydrophobic dyes or targeting ligands. nih.gov This improved hydrophilicity can also reduce non-specific binding and alter the biodistribution of the agent, potentially leading to lower background signals and clearer images. diva-portal.org
From a molecular design perspective, this compound provides a defined-length spacer that separates the targeting ligand from the often-bulky imaging agent. nih.gov This separation can be critical to ensure that the imaging agent does not sterically hinder the interaction of the targeting moiety with its receptor. nih.gov The two distinct functional groups allow for a sequential and controlled conjugation process: first, one end of the linker is attached to the targeting molecule, and then the other end is coupled to the signaling molecule, providing a rational and efficient approach to probe synthesis. nih.gov
Analytical and Spectroscopic Characterization Methodologies in Hydroxy Peg4 C2 Nitrile Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural analysis of Hydroxy-PEG4-C2-nitrile, providing detailed information on its atomic connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used to confirm the atomic connectivity and provide insights into the molecule's conformation in solution.
In the ¹H NMR spectrum, the protons of the repeating ethylene (B1197577) glycol units typically appear as a complex multiplet or a sharp singlet around 3.6 ppm. researchgate.net Protons on the carbons immediately adjacent to the terminal hydroxyl group and the nitrile group will show distinct chemical shifts. Specifically, protons on the carbon alpha to the nitrile group (H-C-C≡N) are expected to resonate in the 2-3 ppm range. ucalgary.ca
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbons of the PEG backbone typically resonate around 70 ppm. researchgate.net The carbon of the nitrile group (C≡N) will have a characteristic chemical shift, allowing for unambiguous confirmation of this functional group's presence. By analyzing the chemical shifts, signal integrations, and coupling patterns, the complete structure and connectivity of this compound can be verified. Orthogonal testing by methods including NMR is used to determine the molecular weight and characteristics of PEG materials. biopharminternational.com
| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |
|---|---|---|
| HO-CH₂- | ~3.7 | ~61 |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.6 | ~70 |
| -O-CH₂-CH₂-C≡N | ~3.7 | ~69 |
| -O-CH₂-CH₂-C≡N | ~2.6 | ~18 |
| -C≡N | - | ~118 |
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound, thereby confirming its elemental composition and assessing its purity. bath.ac.uk Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for analyzing PEG compounds. bath.ac.ukacs.org
MS analysis provides the exact mass of the molecule, which can be compared to the theoretical mass calculated from its chemical formula (C₁₁H₂₁NO₅). medkoo.comambeed.com High-resolution mass spectrometry (HRMS) can deliver mass accuracies of less than 0.01%, providing strong evidence for the compound's identity. acs.org The technique is also highly sensitive for detecting impurities, such as PEG oligomers with different chain lengths or residual starting materials from the synthesis. In some applications, in-source collision-induced dissociation (CID) can be used to generate characteristic fragment ions, further aiding in structural confirmation. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₂₁NO₅ medkoo.comambeed.com |
| Theoretical Molecular Weight | 247.29 g/mol medkoo.comambeed.com |
| Theoretical Exact Mass | 247.1420 g/mol medkoo.com |
| CAS Number | 2194563-83-0 medchemexpress.commedkoo.com |
Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. This technique measures the absorption of infrared radiation by the molecule, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. vscht.cz
The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. The presence of a terminal hydroxyl group is identified by a broad O-H stretching band in the region of 3500-3200 cm⁻¹. The C-H stretching vibrations of the alkyl chain appear in the 3000-2850 cm⁻¹ range. uc.edu A very strong and characteristic absorption for the C-O-C ether linkages of the PEG backbone is found between 1300-1000 cm⁻¹. uc.edu Critically, the nitrile functional group is confirmed by a sharp, medium-intensity C≡N stretching peak in the 2260-2220 cm⁻¹ region. spectroscopyonline.comucla.edu The unique position of the nitrile peak makes it easy to identify, as few other functional groups absorb in this area of the spectrum. spectroscopyonline.comyoutube.com
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H stretch | 3500 - 3200 uc.edu | Broad, Medium |
| Alkyl | C-H stretch | 3000 - 2850 uc.edu | Strong |
| Nitrile | C≡N stretch | 2260 - 2220 ucla.edu | Medium, Sharp |
| Ether | C-O stretch | 1300 - 1000 uc.edu | Strong |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of reactions in which it is a reactant.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying related impurities. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of PEGylated compounds. researchgate.net
In a typical RP-HPLC method, the compound is separated on a hydrophobic stationary phase (e.g., C8 or C18) using a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Because PEG compounds lack a strong UV chromophore, detection can be challenging. chromatographyonline.comthermofisher.com This is often overcome by using universal detectors such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govchromatographyonline.com HPLC is highly sensitive and can accurately quantify the purity of the compound, ensuring it meets the specifications required for its intended use.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | CAD, ELSD, or Mass Spectrometer |
Size Exclusion Chromatography (SEC) is a powerful technique for analyzing the size and size distribution of this compound and its conjugates. Unlike other chromatography modes, SEC separates molecules based on their hydrodynamic radius in solution. canterbury.ac.nz This makes it particularly effective for separating PEGylation reaction mixtures, allowing for the resolution of the PEGylated product from the unreacted protein or molecule. chromatographyonline.com
SEC is used to detect the presence of higher molecular weight species, such as dimers or aggregates, which may form during synthesis or storage. It is also a primary method for monitoring the progress of conjugation reactions where this compound is attached to larger molecules like proteins or peptides. waters.com The increase in hydrodynamic size upon conjugation leads to a predictable shift to an earlier elution time, providing a clear indication of a successful reaction. chromatographyonline.com The analysis provides critical information about the purity and oligomeric state of the final product. biopharminternational.com
| Parameter | Condition |
|---|---|
| Column | Aqueous SEC, e.g., TSK-GEL SW series |
| Mobile Phase | Phosphate Buffered Saline (PBS), pH 7.4 |
| Flow Rate | 0.5 mL/min |
| Detector | UV (for conjugates), Refractive Index (RI) |
Advanced Characterization of Conjugates and Materials
The successful synthesis of conjugates involving this compound is contingent upon rigorous analytical characterization. This advanced characterization ensures that the final product meets the required specifications for its intended application, confirming not only the successful conjugation but also the homogeneity and structural integrity of the resulting material.
Methods for Evaluating Conjugation Efficiency and Site-Selectivity
Determining the efficiency of the conjugation reaction and the precise location of the this compound linker on the target biomolecule is critical. A heterogeneous product with low conjugation efficiency or non-specific binding can lead to variability and reduced efficacy. Several analytical techniques are employed to provide a comprehensive evaluation.
Mass Spectrometry (MS) is a cornerstone technique for confirming successful conjugation. By comparing the molecular weight of the native protein to the conjugated protein, the addition of the this compound linker can be verified. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) provide accurate mass measurements of the intact conjugate, allowing for the determination of the degree of PEGylation (the number of PEG linkers attached to a single protein). nih.govthermofisher.comcreative-proteomics.com A clear shift in molecular weight from the unconjugated molecule to the polymer-conjugate is a primary indicator of a successful reaction. nih.gov
Peptide mapping is the gold standard for identifying the specific site of conjugation. emerypharma.com This method involves the enzymatic digestion of the PEGylated protein (e.g., using trypsin) into smaller peptide fragments. emerypharma.comresearchgate.net These fragments are then separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). nih.govresearchgate.net By comparing the peptide map of the conjugate to that of the unmodified protein, the peptide containing the this compound linker can be identified. nih.govmagtechjournal.com Subsequent MS/MS sequencing of this modified peptide reveals the exact amino acid residue (e.g., a specific lysine) to which the linker is attached, thereby confirming site-selectivity. researchgate.net
Chromatographic methods are essential for quantifying conjugation efficiency by separating the final conjugate from unreacted starting materials. researchgate.net Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, effectively distinguishing the larger PEGylated conjugate from the smaller, unconjugated protein. nih.govcanterbury.ac.nz Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used to resolve and quantify the reaction components, providing data on the percentage of conjugated product. nih.govchromatographyonline.comnih.gov
Below is a summary of key methodologies for evaluating conjugation.
Table 1: Methodologies for Evaluating Conjugation Efficiency and Site-Selectivity| Technique | Principle of Operation | Information Obtained | Primary Application |
|---|---|---|---|
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight of the conjugate, degree of PEGylation. | Confirmation of conjugation and determination of the number of attached linkers. |
| Peptide Mapping (LC-MS/MS) | Enzymatic digestion followed by chromatographic separation and mass analysis of peptide fragments. | Precise location of the PEG linker on the amino acid sequence. | Determination of site-selectivity. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size (hydrodynamic radius) in solution. | Separation of conjugate from unreacted protein; quantification of aggregates. | Measurement of conjugation efficiency and purity. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | Quantification of conjugated vs. unconjugated species. | Assessment of reaction completion and product purity. |
| SDS-PAGE | Separates proteins based on molecular weight under denaturing conditions. | Visual confirmation of an increase in molecular weight post-conjugation. | Qualitative assessment of conjugation. |
Assessment of Material Homogeneity and Structural Integrity
Homogeneity is a critical quality attribute, as inconsistent products can arise from variations in the number of attached PEG linkers per molecule. nih.gov Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique used to separate proteins and their conjugates based on their isoelectric point (pI). nih.govfrontiersin.orgnih.gov The covalent attachment of a linker like this compound to an amine group (e.g., on a lysine (B10760008) residue) neutralizes a positive charge, leading to a reduction in the protein's pI. researchgate.net iCIEF can resolve species with different numbers of attached linkers, providing a detailed profile of the product's charge heterogeneity and thus its homogeneity. researchgate.netresearchgate.net Novel matrix formulas combining glycine (B1666218) and taurine (B1682933) have been shown to significantly improve the resolution of PEGylated proteins in iCIEF analysis. nih.gov
Dynamic Light Scattering (DLS) is used to assess the size, size distribution, and potential aggregation of the conjugate in solution. nih.gov An increase in the hydrodynamic diameter is expected upon PEGylation. DLS can confirm the formation of a monodisperse population of conjugated molecules and detect the presence of undesirable high-molecular-weight aggregates, which could impact efficacy and immunogenicity. nih.gov
Maintaining the structural integrity of the biomolecule, particularly proteins, during conjugation is paramount for preserving its biological function. Circular Dichroism (CD) spectroscopy is a powerful technique for this assessment. mdpi.com CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of proteins (e.g., α-helices and β-sheets). researchgate.net By comparing the CD spectrum of the native protein with that of the this compound conjugate, any significant conformational changes induced by the conjugation process can be detected, ensuring the protein's fold remains intact. jasco-global.com
Table 2: Methodologies for Assessing Material Homogeneity and Structural Integrity
| Technique | Principle of Operation | Information Obtained | Primary Application |
|---|---|---|---|
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient. | Distribution of PEGylated species (charge heterogeneity). | Assessment of product homogeneity. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement. | Hydrodynamic size, size distribution, and presence of aggregates. | Evaluation of aggregation and material uniformity. |
| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left- and right-circularly polarized light. | Protein secondary structure (α-helix, β-sheet content). | Assessment of structural integrity and conformational changes post-conjugation. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size in solution. | Detection and quantification of high-molecular-weight aggregates. | Analysis of material homogeneity and stability. |
Computational Chemistry and Molecular Modeling of Hydroxy Peg4 C2 Nitrile Systems
Conformational Analysis of Hydroxy-PEG4-C2-nitrile and its Conjugates
The conformational landscape of this compound is primarily dictated by the flexible tetra(ethylene glycol) (PEG4) chain. The rotation around the C-C and C-O bonds of the PEG backbone allows the molecule to adopt a multitude of conformations. Computational studies on oligo(ethylene glycol) (OEG) chains reveal a general preference for a helical conformation in non-polar environments, characterized by a sequence of trans C-O bonds and gauche C-C bonds (TGT). nih.gov This helical structure is stabilized by intramolecular interactions. In contrast, in aqueous solutions, OEG chains can adopt more extended or amorphous conformations to maximize hydrogen bonding with water molecules. harvard.edu
When conjugated to larger molecules, such as proteins or ligands in a PROTAC, the conformational freedom of the this compound linker is further constrained. The attachment points and the nature of the conjugated moieties will introduce steric hindrances and new non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that modulate the linker's conformational space. Understanding this is critical, as the linker's length and spatial orientation are key determinants of the efficacy of bifunctional molecules. explorationpub.com
Table 1: Representative Dihedral Angles for PEG Chain Conformations
This table presents typical dihedral angle values for the backbone of a PEG chain in its two common conformational states. These values are illustrative and derived from general studies of oligo(ethylene glycol) chains.
| Dihedral Angle | Helical (TGT) Conformation | All-Trans (TTT) Conformation |
| O-C-C-O | ~±60° (gauche) | ~180° (trans) |
| C-O-C-C | ~180° (trans) | ~180° (trans) |
Molecular Dynamics Simulations for PEG Chain Behavior in Solvents and Biological Milieus
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the behavior of this compound over time in different environments. MD simulations of PEG molecules in aqueous solutions have shown that the ether oxygens of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell that influences the molecule's solubility and biocompatibility. nih.govresearchgate.net For this compound, simulations in water would likely show the terminal hydroxyl group being well-solvated, while the C2-nitrile tail might exhibit more complex interactions due to the presence of the polar cyano group.
In a biological milieu, such as near a cell membrane or a protein surface, the behavior of the PEG4 chain would be significantly different.
Interaction with Proteins: The PEG chain can sterically shield conjugated molecules from interactions with other biomolecules, a property extensively utilized in drug delivery. nih.gov MD simulations can map the potential interaction sites between the this compound linker and a target protein, revealing how its flexibility allows for the proper orientation of the conjugated ligands. researchgate.net The simulations can also elucidate the role of water in mediating these interactions.
The choice of solvent in a simulation (e.g., explicit water vs. an organic solvent) would dramatically alter the observed behavior. In a non-polar solvent, the PEG chain might adopt a more compact, folded conformation to minimize exposure of its polar ether oxygens. researchgate.net
Quantum Chemical Calculations for Reactivity Prediction and Reaction Mechanism Elucidation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of this compound. These methods can predict various molecular properties that govern chemical reactions.
For this compound, quantum calculations can elucidate the reactivity of its two key functional groups:
The Nitrile Group: The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom. nih.gov Quantum chemical calculations can quantify this electrophilicity and predict the activation energies for nucleophilic attacks on this carbon. nih.gov Such reactions are fundamental for the further modification of this terminus of the molecule. For example, the hydrolysis of the nitrile to a carboxylic acid or its reduction to an amine can be modeled to understand the reaction pathways and transition states.
The Hydroxyl Group: The terminal hydroxyl group is a nucleophile and can participate in reactions such as esterification or etherification. Computational models can predict the pKa of this group and its reactivity towards various electrophiles.
Furthermore, quantum chemistry can be used to study potential intramolecular interactions, such as hydrogen bonding between the terminal hydroxyl group and one of the ether oxygens of the PEG chain, which could influence the molecule's conformational preferences. In the context of its use in PROTACs, these calculations can help in understanding the stability of the linker and its reactivity under physiological conditions. nih.gov
Table 2: Calculated Reactivity Descriptors for a Model Nitrile Compound
This table provides an example of reactivity descriptors that can be calculated using quantum chemical methods for a simple nitrile to illustrate the types of insights that can be gained. The values are hypothetical.
| Descriptor | Value | Implication |
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability |
| Partial Charge on Nitrile Carbon | +0.15 | Indicates electrophilic character |
In Silico Design Principles for this compound-based Molecular Scaffolds
This compound is a valuable building block for constructing larger molecular scaffolds, particularly as a linker in PROTACs. The design of these scaffolds is increasingly guided by in silico methods to optimize their biological activity. nih.gov The key design principles for linkers based on this molecule include:
Linker Length and Flexibility: The PEG4 chain provides a specific length and a high degree of flexibility. Computational modeling is used to ensure that the linker is long enough to span the distance between the target protein and the E3 ligase but not so long that it leads to unproductive binding modes. explorationpub.com The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable ternary complex.
Modularity and Attachment Points: The bifunctional nature of this compound allows for directional synthesis. The hydroxyl and nitrile groups can be selectively reacted to attach the E3 ligase ligand and the target protein ligand. In silico modeling can help in selecting the optimal attachment points on the ligands to ensure that their binding affinities are not compromised and that the linker projects in a productive direction.
Avoiding Negative Interactions: Molecular docking and MD simulations can be used to screen for potential steric clashes or unfavorable interactions between the linker and the target proteins. explorationpub.com This helps in refining the linker design to minimize any negative impact on the formation of the ternary complex.
By systematically modifying the linker in silico and evaluating its impact on the structure and stability of the ternary complex, researchers can rationally design more effective PROTACs and other complex molecular architectures based on the this compound scaffold.
Future Directions and Emerging Research Opportunities for Hydroxy Peg4 C2 Nitrile
Development of Novel and Sustainable Synthetic Routes
The advancement of green chemistry principles is crucial for the future production of PEG derivatives, including Hydroxy-PEG4-C2-nitrile. nsf.govrsc.org Current research efforts are increasingly focused on replacing hazardous organic solvents with environmentally benign alternatives. researchgate.netnih.gov Poly(ethylene glycol) itself has been explored as a non-toxic, biodegradable, and recyclable reaction medium for various organic syntheses. researchgate.netnih.govrsc.org Future work could focus on adapting these methodologies to the synthesis of this compound, potentially reducing the environmental impact and cost of production.
Key areas for development include:
Catalyst Innovation: Exploring solid-supported or reusable catalysts to simplify purification processes and minimize waste.
Flow Chemistry: Implementing continuous flow synthesis to enhance reaction efficiency, control, and safety compared to traditional batch processes.
Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, a core principle of green chemistry. nih.gov
These sustainable approaches promise to make this compound and related compounds more accessible for large-scale research and commercial applications.
Expansion of Orthogonal Reactivity and Multi-Functionalization Approaches
The hydroxyl and nitrile groups of this compound provide two distinct points for chemical modification. The hydroxyl group can be derivatized, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, expanding its synthetic utility. axispharm.com This inherent bifunctionality is central to its role in creating complex molecular architectures through orthogonal, or chemically independent, reactions.
Future research will likely focus on incorporating other bioorthogonal reactive groups, which react in living systems without interfering with native biochemical processes. axispharm.com By modifying the hydroxyl terminus, this compound can be equipped with functionalities for click chemistry or other specific bioconjugation techniques. precisepeg.com
| Initial Functional Group | Modified Functional Group | Orthogonal Reaction Partner | Resulting Linkage |
|---|---|---|---|
| -OH (Hydroxyl) | -N₃ (Azide) | Alkyne / DBCO | Triazole |
| -OH (Hydroxyl) | Alkyne | Azide (B81097) | Triazole |
| -OH (Hydroxyl) | Maleimide | Thiol (-SH) | Thioether |
| -CN (Nitrile) → -NH₂ (Amine) | -NH₂ (Amine) | NHS Ester | Amide |
| -CN (Nitrile) → -COOH (Carboxylic Acid) | -COOH (Carboxylic Acid) | Amine (-NH₂) | Amide |
This multi-functionalization capacity allows for the construction of sophisticated molecules, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise control over the placement and reactivity of each component is essential. medchemexpress.combiochempeg.com
Integration into Complex Biological Systems for Mechanistic Studies
PEG linkers are indispensable tools for studying biological processes due to their ability to connect molecules while maintaining aqueous solubility and minimizing steric hindrance. axispharm.comprecisepeg.com The defined length and flexible nature of the PEG4 spacer in this compound make it an ideal candidate for use as a molecular ruler or probe in mechanistic studies.
Emerging opportunities in this area include:
Protein-Protein Interactions: Using cross-linkers derived from this compound to capture and identify interacting proteins within cells. nih.gov
Enzyme Kinetics: Tethering substrates to surfaces or nanoparticles via the linker to study enzyme behavior in controlled environments.
Cellular Tracking: Attaching fluorescent dyes or imaging agents to biomolecules to monitor their location and movement within live cells. axispharm.com
Nanoparticle Functionalization: Modifying the surface of nanoparticles, such as gold nanoparticles, to enhance their specificity and efficiency in biological applications like PCR or photodynamic therapy. nih.govfrontiersin.org
By facilitating the precise assembly of molecular tools, this compound can help elucidate complex biological mechanisms that are otherwise difficult to observe. nih.gov
Advancements in Material Science Applications and Responsive Systems
The chemical structure of PEG derivatives is fundamental to regulating the physical properties of advanced materials. news-medical.netsigmaaldrich.com this compound can serve as a functional monomer or cross-linker in the synthesis of novel polymers and hydrogels. PEG-based hydrogels are widely used in regenerative medicine and tissue engineering due to their high water content, biocompatibility, and tunable mechanical properties. nih.govnih.govmdpi.com
Future research is expected to leverage the unique functionalities of this compound to create "smart" or responsive materials. These materials can change their properties in response to specific environmental stimuli.
| Stimulus | Responsive Moiety | Potential Application |
|---|---|---|
| pH | Incorporation of acidic/basic groups (e.g., from nitrile hydrolysis) | Targeted drug release in acidic tumor microenvironments |
| Temperature | Copolymerization with thermo-responsive polymers like PNIPAm | Cell sheet engineering and controlled release mdpi.comrsc.org |
| Enzymes | Integration of enzyme-cleavable peptide sequences | Biodegradable scaffolds for tissue regeneration nih.govnih.gov |
| Light | Inclusion of photo-sensitive groups | On-demand drug delivery and material degradation |
| Reduction | Introduction of disulfide bonds | Intracellular drug release in the reducing environment of the cytoplasm |
The ability to create dual-responsive hydrogels that react to multiple stimuli, such as both pH and temperature, opens up possibilities for highly specific and controlled applications in drug delivery and material science. rsc.org
Exploration of Chemo-Enzymatic Synthesis and Modification
Enzymatic catalysis offers a powerful and sustainable alternative to traditional chemical methods for modifying PEG-based molecules. mtak.humdpi.com Enzymes operate under mild conditions with high selectivity, reducing the need for protecting groups and minimizing side reactions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have proven effective in catalyzing reactions like esterification and amidation on PEG terminals. mtak.hunih.gov
The hydroxyl group of this compound is an ideal substrate for enzyme-catalyzed modifications. Future research could explore:
Selective Esterification: Using CALB to selectively attach carboxylic acid-containing molecules, such as drugs or targeting ligands, to the hydroxyl end of the linker. nih.gov
Polymer-Drug Conjugates: Developing modular, enzyme-driven assembly lines to build complex drug delivery systems with high precision and yield. nih.gov
Glycosylation: Employing enzymes like β-galactosidase to graft sugar moieties onto the PEG chain, which can alter biocompatibility and cellular recognition. mdpi.com
This chemo-enzymatic approach combines the versatility of chemical synthesis with the specificity and sustainability of biocatalysis, providing a green and efficient route to novel functional materials. mtak.huyoutube.com
High-Throughput Synthesis and Screening of this compound-based Libraries
The development of combinatorial chemistry and high-throughput screening has revolutionized drug discovery and materials science. nih.gov Creating large libraries of related compounds allows for the rapid identification of molecules with desired properties. This compound is an excellent candidate for inclusion in such libraries due to its versatile handles for chemical diversification.
Future directions include:
Combinatorial Libraries: Developing methods for the automated, parallel synthesis of a wide range of derivatives from this compound. google.com This involves reacting the hydroxyl and/or nitrile-derived groups with a diverse set of building blocks.
On-Bead Screening: Synthesizing libraries on biocompatible PEG-based resins for direct, on-bead screening against biological targets like enzymes. nih.gov
Discrete Libraries: Utilizing advanced purification techniques, such as automated chromatography, to generate libraries of highly pure, monodisperse PEG derivatives. biopacificmip.orgacs.org This is critical for establishing clear structure-activity relationships, as polydispersity can complicate the interpretation of biological and physical data. biopacificmip.orgacs.org
By systematically synthesizing and screening libraries based on the this compound scaffold, researchers can accelerate the discovery of new materials and therapeutic agents with optimized performance.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Hydroxy-PEG4-C2-nitrile in synthetic chemistry?
- Methodological Answer : this compound should be characterized using high-performance liquid chromatography (HPLC) to assess purity, nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm structural integrity, and mass spectrometry (MS) for molecular weight validation. For PEG chain length analysis, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) is preferred. Stability under varying pH and temperature conditions should be tested via accelerated degradation studies monitored by UV-Vis spectroscopy .
Q. What protocols ensure high-purity synthesis of this compound?
- Methodological Answer : Synthesis typically involves coupling reactions using carbodiimide chemistry (e.g., EDC/NHS) to attach the PEG4 spacer to the nitrile-containing backbone. Purification requires size-exclusion chromatography (SEC) to remove unreacted PEG precursors, followed by lyophilization. Purity (>95%) should be confirmed via reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store the compound at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. Regularly monitor stability via NMR for nitrile group integrity and HPLC for degradation products .
Advanced Research Questions
Q. How can researchers optimize this compound incorporation into PROTACs to enhance cellular uptake?
- Methodological Answer : Optimize solvent polarity (e.g., DMSO vs. aqueous buffers) to balance compound solubility and cell membrane permeability. Use molar ratio screening (1:1 to 1:5, PROTAC:this compound) with fluorescence tagging to quantify intracellular delivery efficiency via flow cytometry. Validate using negative controls (e.g., PEG-free analogs) to isolate PEG-specific effects .
Q. How should discrepancies in solubility profiles across experimental models be addressed?
- Methodological Answer : Systematically test solubility in physiologically relevant media (e.g., PBS, cell culture media with serum) using dynamic light scattering (DLS) to detect aggregation. Compare with computational models (e.g., COSMO-RS) to predict solvent interactions. Cross-validate findings using orthogonal methods like nephelometry and NMR diffusion-ordered spectroscopy (DOSY) .
Q. What experimental designs isolate the impact of PEG chain length on target protein degradation efficiency?
- Methodological Answer : Design a comparative study using Hydroxy-PEGn-C2-nitrile (n=2, 4, 6) conjugated to identical PROTAC warheads. Quantify degradation via Western blot (target protein levels) and cellular thermal shift assay (CETSA). Include controls with non-degradable “dead” linkers and use ANOVA with post-hoc Tukey tests to assess statistical significance .
Q. How can in vitro degradation kinetics of this compound-conjugated compounds be assessed?
- Methodological Answer : Perform LC-MS/MS time-course studies in simulated physiological conditions (e.g., 37°C, pH 7.4) to track parent compound depletion and metabolite formation. Use Michaelis-Menten kinetics to model degradation rates. Validate with protease-specific inhibitors (e.g., MG132 for proteasomal inhibition) to confirm degradation pathways .
Methodological Frameworks and Best Practices
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For PROTAC studies, include dose-response curves and off-target effect screens using RNA-seq .
- Data Validation : Use the NIH preclinical checklist (e.g., reporting animal models, sample size justification) to ensure reproducibility. Perform power analysis to determine adequate biological replicates .
- Literature Review : Leverage Google Scholar’s “cited by” feature and PubMed’s Clinical Queries to identify high-impact studies. Cross-reference patents (e.g., USPTO, Espacenet) for synthetic route optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
